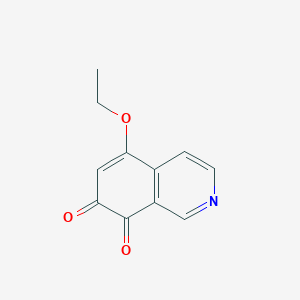

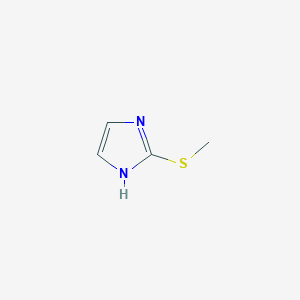

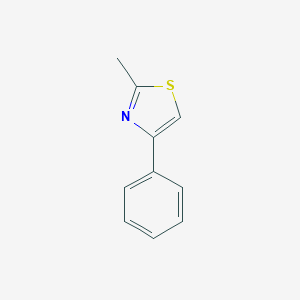

2-Metil-4-feniltiazol

Descripción general

Descripción

2-methyl-4-phenyl Thiazole is a synthetic intermediate useful for pharmaceutical synthesis.

Aplicaciones Científicas De Investigación

Propiedades antibacterianas

Se ha descubierto que algunos derivados de tiazol exhiben una actividad antibacteriana significativa contra diversas cepas bacterianas, incluidas B. subtilis, E. coli y P. aeruginosa .

Propiedades antioxidantes

Los derivados de tiazol también se han sintetizado y probado por sus propiedades antioxidantes, que son importantes para combatir el estrés oxidativo en los sistemas biológicos .

Actividad antitumoral y citotóxica

Ciertos compuestos de tiazol han demostrado efectos potentes en líneas celulares tumorales humanas, lo que indica posibles aplicaciones en la investigación del cáncer .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazole derivatives have been found to exhibit potent antitumor and cytotoxic activity against various human tumor cell lines .

Propiedades

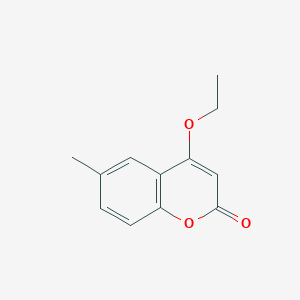

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROORURTAQOYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342780 | |

| Record name | 2-Methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-16-0 | |

| Record name | 2-Methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-methyl-4-phenylthiazole influence its reactivity with substituted benzaldehydes?

A1: The provided research paper ["SUBSTITUENT AND SOLVENT EFFECTS ON THE RATE OF THE REACTION OF 2-METHYL-4-PHENYLTHIAZOLE ETHIODIDE WITH SUBSTITUTED BENZALDEHYDES"] [] specifically investigates how substituents on both the benzaldehyde reactant and the solvent environment impact the reaction rate with 2-methyl-4-phenylthiazole ethiodide. While the abstract doesn't detail specific results, it implies that the electronic nature (electron-donating or withdrawing) and position of substituents on the benzaldehyde ring likely influence the reaction rate. This suggests that the reaction mechanism might involve nucleophilic attack by the thiazole ring, which is impacted by the electron density distribution around the aldehyde group of the benzaldehydes. Further investigation into the full text of the paper would be necessary to uncover the precise structure-activity relationships observed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.